Epilupeol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

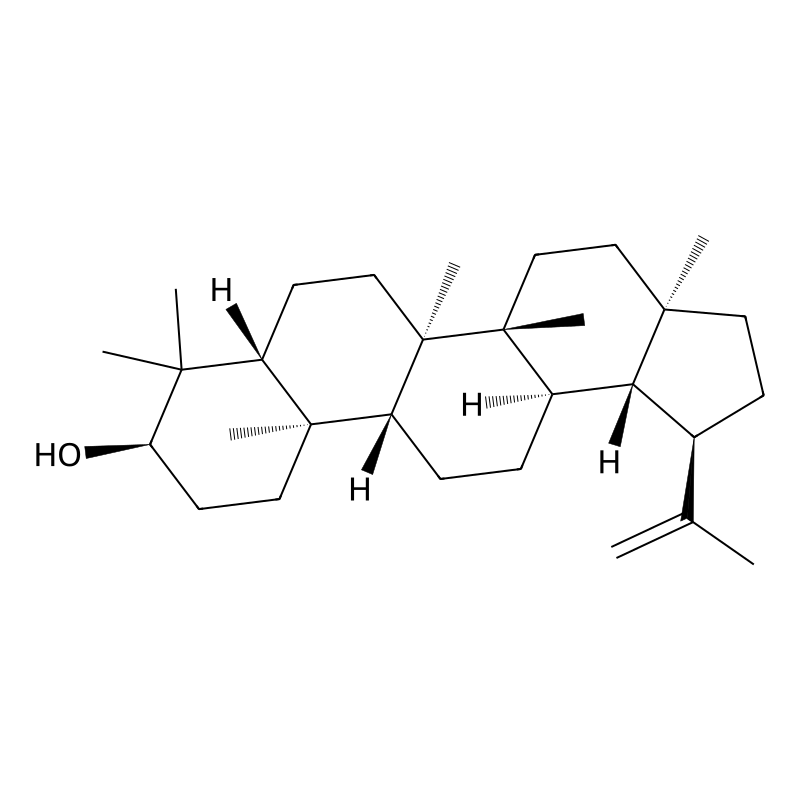

Epilupeol is a triterpenoid compound with the molecular formula . It is a derivative of lupeol, which is known for its diverse biological activities. Epilupeol has been identified in various plant species, including Neolitsea parvigemma and Glochidion eriocarpum, highlighting its natural occurrence and potential significance in traditional medicine and pharmacology .

Epilupeol exhibits significant biological activities, particularly anti-inflammatory and antioxidative effects. In studies, it has shown marked inhibition of edema induced by phorbol 12-myristate 13-acetate in mice, with an inhibitory concentration (IC50) of 0.83 μmol . Furthermore, it has been reported to inhibit cyclooxygenase-2 activity and nitric oxide production in activated macrophages, indicating its potential as an anti-inflammatory agent . The compound also demonstrates cytotoxic properties against various cancer cell lines, making it a candidate for further pharmacological exploration.

Research on the interactions of epilupeol with other compounds is limited but suggests that it may work synergistically with other triterpenoids to enhance biological activity. For example, studies indicate that when combined with other compounds like alpha-amyrin, epilupeol exhibits improved anti-inflammatory effects . Further interaction studies are necessary to fully understand the potential synergistic effects of epilupeol with other bioactive compounds.

Epilupeol shares structural similarities with several other triterpenoids. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Key Biological Activity | Unique Feature |

|---|---|---|---|

| Lupeol | Triterpenoid | Anti-inflammatory, anticancer | Precursor to epilupeol |

| Alpha-amyrin | Triterpenoid | Anti-inflammatory | Exhibits strong inhibition of nitric oxide production |

| Betulin | Triterpenoid | Antiviral, anticancer | Derived from birch bark |

| Oleanolic acid | Triterpenoid | Hepatoprotective | Known for liver health benefits |

| Ursolic acid | Triterpenoid | Anti-inflammatory, anticancer | Commonly found in apples and herbs |

Epilupeol's unique position among these compounds lies in its specific chemical structure and the distinct biological activities it exhibits, particularly its potent anti-inflammatory effects.

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Wikipedia

Dates

2: Romero-Estrada A, Maldonado-Magaña A, González-Christen J, Bahena SM, Garduño-Ramírez ML, Rodríguez-López V, Alvarez L. Anti-inflammatory and antioxidative effects of six pentacyclic triterpenes isolated from the Mexican copal resin of Bursera copallifera. BMC Complement Altern Med. 2016 Oct 26;16(1):422. PubMed PMID: 27784308; PubMed Central PMCID: PMC5081879.

3: Al Musayeib NM, Mothana RA, Gamal AA, Al-Massarani SM, Maes L. In vitro antiprotozoal activity of triterpenoid constituents of Kleinia odora growing in Saudi Arabia. Molecules. 2013 Jul 31;18(8):9207-18. doi: 10.3390/molecules18089207. PubMed PMID: 23912274.

4: Gutiérrez-Nicolás F, Gordillo-Román B, Oberti JC, Estévez-Braun A, Ravelo AG, Joseph-Nathan P. Synthesis and anti-HIV activity of lupane and olean-18-ene derivatives. Absolute configuration of 19,20-epoxylupanes by VCD. J Nat Prod. 2012 Apr 27;75(4):669-76. doi: 10.1021/np200910u. Epub 2012 Mar 30. PubMed PMID: 22462772.

5: Jahan I, Rahman MS, Rahman MZ, Kaisar MA, Islam MS, Wahab A, Rashid MA. Chemical and biological investigations of Delonix regia (Bojer ex Hook.) Raf. Acta Pharm. 2010 Jun;60(2):207-15. doi: 10.2478/v10007-010-0018-7. PubMed PMID: 21134857.

6: Puapairoj P, Naengchomnong W, Kijjoa A, Pinto MM, Pedro M, Nascimento MS, Silva AM, Herz W. Cytotoxic activity of lupane-type triterpenes from Glochidion sphaerogynum and Glochidion eriocarpum two of which induce apoptosis. Planta Med. 2005 Mar;71(3):208-13. PubMed PMID: 15770539.

7: Akihisa T, Franzblau SG, Ukiya M, Okuda H, Zhang F, Yasukawa K, Suzuki T, Kimura Y. Antitubercular activity of triterpenoids from Asteraceae flowers. Biol Pharm Bull. 2005 Jan;28(1):158-60. PubMed PMID: 15635183.